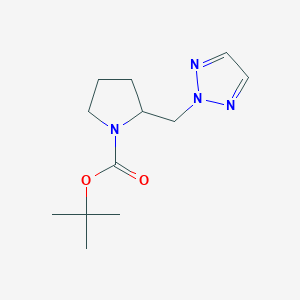

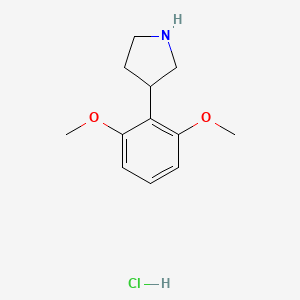

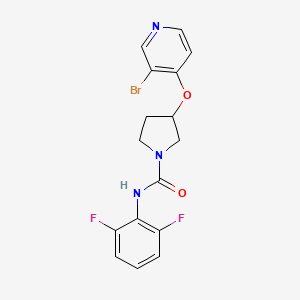

![molecular formula C17H17NO4 B2699815 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide CAS No. 1171490-83-7](/img/structure/B2699815.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Scientific Research Applications

Metal Ion Sensing and Detection

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been employed as a ligand for metal ion sensing. Specifically, it demonstrates selectivity for lead ions (Pb²⁺). Researchers have developed electrochemical sensors by depositing a thin layer of this compound on a glassy carbon electrode (GCE) modified with Nafion. The resulting sensor exhibits sensitivity and specificity for detecting lead ions, which is crucial for environmental monitoring and health applications .

Crystallography and Structural Studies

The crystal structure of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been determined experimentally. Researchers have characterized its molecular arrangement, bond lengths, and angles. Such studies contribute to our understanding of intermolecular interactions, crystal packing, and solid-state properties. The compound’s crystallographic data provide insights for designing new materials or optimizing existing ones .

Thiazole-Based Antitumor Agents

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide derivatives have been synthesized and evaluated for antitumor activity. Some compounds in this series exhibit potent growth inhibition against cancer cell lines. Researchers focus on the thiazole moiety’s role, aiming to develop targeted antitumor agents with improved efficacy and reduced toxicity .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUKQCJLUZSBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)

![N-(tert-butyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2699737.png)

![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)

![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)

![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)